molecular formula C7H3F4NO2 B1345768 3-Fluoro-2-nitrobenzotrifluoride CAS No. 1214335-98-4

3-Fluoro-2-nitrobenzotrifluoride

Cat. No.: B1345768
CAS No.: 1214335-98-4
M. Wt: 209.1 g/mol
InChI Key: GZNQDXJGTLXDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2. It is a derivative of benzene, characterized by the presence of a fluoro, nitro, and trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

The synthesis of 3-Fluoro-2-nitrobenzotrifluoride typically involves the nitration of 1-fluoro-3-(trifluoromethyl)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

3-Fluoro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-2-nitrobenzotrifluoride is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and interactions.

    Medicine: The compound is investigated for its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

3-Fluoro-2-nitrobenzotrifluoride can be compared with similar compounds such as:

  • 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
  • 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
  • 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can influence their chemical properties and reactivity .

Properties

IUPAC Name

1-fluoro-2-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNQDXJGTLXDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603182
Record name 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214335-98-4
Record name 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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